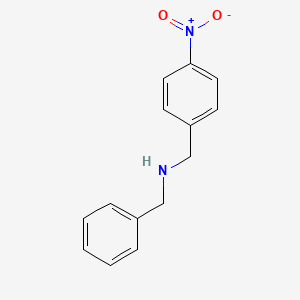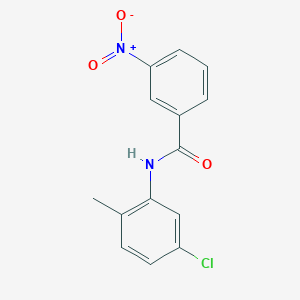
Benzenemethanamine, 4-nitro-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-NITRODIBENZYLAMINE is an organic compound with the molecular formula C14H14N2O2. It is a derivative of dibenzylamine, where one of the benzyl groups is substituted with a nitro group at the para position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-NITRODIBENZYLAMINE can be synthesized through several methods. One common synthetic route involves the nitration of dibenzylamine. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the para position of the benzyl group.
Industrial Production Methods: In an industrial setting, the production of 4-NITRODIBENZYLAMINE may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-NITRODIBENZYLAMINE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Sodium hydroxide, ethanol, and other nucleophiles.
Major Products Formed:
Reduction: 4-AMINODIBENZYLAMINE
Substitution: Various substituted dibenzylamines depending on the nucleophile used.
Scientific Research Applications
4-NITRODIBENZYLAMINE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-NITRODIBENZYLAMINE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
DIBENZYLAMINE: The parent compound without the nitro group.
4-AMINODIBENZYLAMINE: The reduced form of 4-NITRODIBENZYLAMINE.
4-NITROBENZYLAMINE: A related compound with a single benzyl group.
Uniqueness: 4-NITRODIBENZYLAMINE is unique due to the presence of both the nitro group and the dibenzylamine structure
Properties
CAS No. |
14429-16-4 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H14N2O2/c17-16(18)14-8-6-13(7-9-14)11-15-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
InChI Key |
KONOGIFSMBLJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[3.3.1]nona-3,7-diene-2,6-dione](/img/structure/B11939774.png)

![2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide](/img/structure/B11939812.png)


![(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt](/img/structure/B11939830.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)


![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)


